N-(2,3-Dimethylphenyl)-2-{[5-(1H-indol-3-YL)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-Dimethylphenyl)-2-{[5-(1H-indol-3-YL)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide: is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including an indole ring, a triazole ring, and a sulfanyl group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dimethylphenyl)-2-{[5-(1H-indol-3-YL)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Triazole Ring Formation: The triazole ring is formed via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Coupling Reaction: The indole and triazole derivatives are coupled using a sulfanyl acetamide linker under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dimethylphenyl)-2-{[5-(1H-indol-3-YL)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced indole or triazole derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
N-(2,3-Dimethylphenyl)-2-{[5-(1H-indol-3-YL)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2,3-Dimethylphenyl)-2-{[5-(1H-indol-3-YL)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through pathways such as ferroptosis
Comparison with Similar Compounds
N-(2,3-Dimethylphenyl)-2-{[5-(1H-indol-3-YL)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide can be compared with similar compounds such as:
N-(2,3-Dimethylphenyl)-2-{[5-(1H-indol-3-YL)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}propionamide: Differing by the length of the acyl chain.
N-(2,3-Dimethylphenyl)-2-{[5-(1H-indol-3-YL)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}butyramide: Featuring a longer acyl chain.
N-(2,3-Dimethylphenyl)-2-{[5-(1H-indol-3-YL)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}valeramide: With an even longer acyl chain.
These compounds share similar structural features but differ in their chemical reactivity and biological activity due to variations in the acyl chain length.
Properties
Molecular Formula |
C27H25N5O2S |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H25N5O2S/c1-17-8-6-13-23(18(17)2)29-25(33)16-35-27-31-30-26(22-15-28-24-12-5-4-11-21(22)24)32(27)19-9-7-10-20(14-19)34-3/h4-15,28H,16H2,1-3H3,(H,29,33) |
InChI Key |
LRQRIBJNMJKXID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC(=CC=C3)OC)C4=CNC5=CC=CC=C54)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.